![molecular formula C16H16FNOS B2626090 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide CAS No. 896356-82-4](/img/structure/B2626090.png)
3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide
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Overview
Description
3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide is an organic compound that features a fluorophenyl group, a thioether linkage, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide typically involves the following steps:
Formation of the Thioether Linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate halogenated precursor, such as 3-bromopropanamide, under basic conditions.
Amidation Reaction: The resulting intermediate is then subjected to an amidation reaction with p-toluidine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1.1 Analgesic Properties
Recent studies have highlighted the analgesic potential of compounds structurally related to 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide. Research on TRPV1 antagonists, a class of compounds that includes derivatives similar to the target compound, demonstrates their efficacy in models of neuropathic pain. These compounds have been shown to block capsaicin-induced hypothermia and exhibit potent antiallodynic activities in animal models, indicating their utility in pain management therapies .
1.2 Anticancer Activity
The compound's structural analogs have been evaluated for anticancer activity against various human cancer cell lines. For instance, derivatives exhibiting similar moieties demonstrated significant cytotoxic effects against glioblastoma and triple-negative breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by MTT assays showing reduced viability in treated cells .
Antimicrobial Activity
Compounds with similar structures have also been investigated for their antimicrobial properties. A study focusing on derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide revealed potent antitubercular activities against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL. The promising results indicate that modifications to the phenoxyacetamide scaffold can lead to effective antitubercular agents .
Antioxidant Properties
In addition to its pharmacological applications, the antioxidant activity of related compounds has been assessed using the DPPH radical scavenging method. Some derivatives have shown antioxidant capabilities exceeding that of ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound. Studies on SAR reveal that specific substitutions on the aromatic rings significantly influence biological activity, allowing researchers to design more effective analogs tailored for specific therapeutic targets .
Summary Table of Applications
Case Studies
Case Study 1: TRPV1 Antagonists
In a study investigating TRPV1 antagonists, several compounds were synthesized and tested for their ability to inhibit capsaicin-induced responses in vivo. Compounds structurally similar to this compound were identified as having significant analgesic properties, leading to further development for clinical applications in chronic pain management.
Case Study 2: Antitubercular Agents
A series of phenoxyacetamide derivatives were synthesized and evaluated for their antitubercular activity. The lead compound demonstrated an MIC of 4 μg/mL against both sensitive and resistant strains of Mycobacterium tuberculosis, highlighting the potential for developing new treatments for tuberculosis based on structural modifications.
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and amide functionalities can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-((4-chlorophenyl)thio)-N-(p-tolyl)propanamide: Similar structure but with a chlorine atom instead of fluorine.
3-((4-bromophenyl)thio)-N-(p-tolyl)propanamide: Similar structure but with a bromine atom instead of fluorine.
3-((4-methylphenyl)thio)-N-(p-tolyl)propanamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different substituents. This can enhance its biological activity and make it a more attractive candidate for drug development.
Biological Activity
3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thioether functional group, an amide linkage, and a fluorophenyl moiety, which contribute to its biological activity. The presence of fluorine enhances lipophilicity and metabolic stability, making it a suitable candidate for drug development.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The thioether and amide functionalities facilitate hydrogen bonding with proteins and enzymes.
- Binding Affinity : The fluorophenyl group increases the compound's binding affinity for specific targets, potentially inhibiting their activity.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
These findings suggest that modifications in the structure can lead to enhanced cytotoxicity against specific cancer types.
Antiviral Activity
While specific data on the antiviral effects of this compound is limited, related compounds have demonstrated antiviral properties through mechanisms such as inhibition of viral replication and interference with viral protein synthesis .
Case Studies
-
Case Study on Anticancer Efficacy :
A study evaluated the efficacy of several derivatives against human cancer cell lines, including breast cancer (MCF7) and glioblastoma (U-87). The study found that compounds with similar thioether and amide structures exhibited IC50 values ranging from 8 µM to 12 µM, indicating substantial anticancer activity . -
Mechanistic Insights :
Molecular docking studies have revealed that this compound binds effectively to active sites of target proteins involved in cancer progression. This binding disrupts normal cellular functions, leading to apoptosis in cancer cells .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-(4-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNOS/c1-12-2-6-14(7-3-12)18-16(19)10-11-20-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBXDRZNQYIJAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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